molecular formula CH3PS8 B14297135 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione CAS No. 113985-76-5

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione

Cat. No.: B14297135
CAS No.: 113985-76-5
M. Wt: 302.5 g/mol
InChI Key: JJUGSUOGEANAOQ-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple sulfur atoms and a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of phosphorus pentasulfide with methyl-substituted cyclic compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by Lewis acids to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphorothioates.

Scientific Research Applications

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione exerts its effects involves the interaction of its phosphorus and sulfur atoms with various molecular targets. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt cellular processes and has been the basis for its investigation as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.

    Thiophosphates: Contain phosphorus-sulfur and phosphorus-oxygen bonds.

    Organophosphates: Include a wide range of compounds with phosphorus-oxygen bonds.

Uniqueness

8-Methyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its high sulfur content and the presence of a lambda5 phosphorus atom. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other organophosphorus compounds.

Properties

CAS No.

113985-76-5

Molecular Formula

CH3PS8

Molecular Weight

302.5 g/mol

IUPAC Name

8-methyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane

InChI

InChI=1S/CH3PS8/c1-2(3)4-6-8-10-9-7-5-2/h1H3

InChI Key

JJUGSUOGEANAOQ-UHFFFAOYSA-N

Canonical SMILES

CP1(=S)SSSSSSS1

Origin of Product

United States

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